molecular formula C21H20N2O3S B5112173 N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B5112173
M. Wt: 380.5 g/mol
InChI Key: LNZSHJQCFBKTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell survival, and apoptosis. The dysregulation of this pathway has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of the NF-κB inhibitor protein IκBα. This leads to the activation of NF-κB and the subsequent induction of various pro-inflammatory cytokines and chemokines. By inhibiting the IKK complex, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide prevents the activation of NF-κB and the subsequent induction of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have significant biochemical and physiological effects in various disease models. In animal models of rheumatoid arthritis, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce inflammation, joint damage, and bone erosion. In models of psoriasis, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce skin inflammation and epidermal hyperplasia. In models of inflammatory bowel disease, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce inflammation, epithelial cell apoptosis, and mucosal damage.

Advantages and Limitations for Lab Experiments

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a selective inhibitor of the IKK complex, which allows for the specific targeting of the NF-κB pathway. This makes it a useful tool for studying the role of NF-κB in various cellular processes. However, one of the limitations is that it has relatively low potency compared to other IKK inhibitors. This may limit its use in certain experimental settings, where higher potency inhibitors are required.

Future Directions

There are several future directions for the study of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One potential direction is the investigation of its potential use in the treatment of cancer. The NF-κB pathway has been implicated in the pathogenesis of many cancers, and N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide may have potential as a cancer therapeutic. Another potential direction is the investigation of its use in combination with other drugs or therapies. N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide may have synergistic effects with other anti-inflammatory or immunomodulatory agents, which could enhance its therapeutic efficacy. Finally, the development of more potent and selective IKK inhibitors may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-benzyl-3-aminobenzamide in the presence of a base to yield the corresponding sulfonamide intermediate. This intermediate is then treated with sodium hydride and 4-methylphenylamine to yield the final product, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. The synthesis of N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been reported in several research articles, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Therefore, N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-16-10-12-19(13-11-16)23-27(25,26)20-9-5-8-18(14-20)21(24)22-15-17-6-3-2-4-7-17/h2-14,23H,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZSHJQCFBKTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.